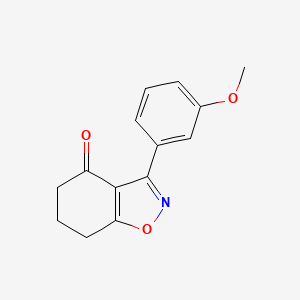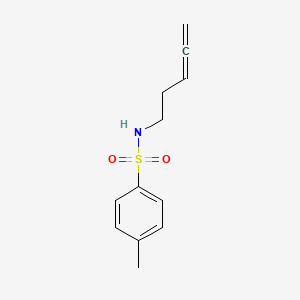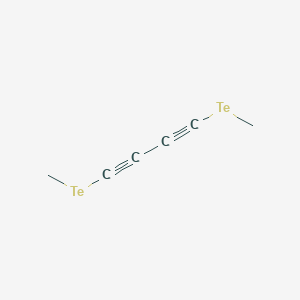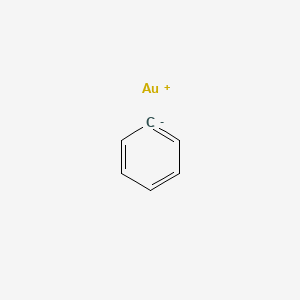![molecular formula C13H22O6SSi B14252288 Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate CAS No. 397330-76-6](/img/structure/B14252288.png)
Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate is an organosilicon compound that combines a benzene sulfonate group with a trimethoxysilyl propyl chain. This compound is notable for its dual functionality, which allows it to participate in both organic and inorganic reactions, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate typically involves the reaction of 4-bromomethylbenzenesulfonate with 3-(trimethoxysilyl)propylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation Reactions: The compound can react with other silanes to form cross-linked siloxane networks.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), toluene.
Catalysts: Acidic or basic catalysts for hydrolysis and condensation reactions.
Major Products Formed
Siloxanes: Formed through the hydrolysis and condensation of the trimethoxysilyl group.
Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane networks.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mécanisme D'action
The mechanism of action of Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate involves the hydrolysis of the trimethoxysilyl group to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a cross-linking agent, enhancing the mechanical properties and stability of the materials it is incorporated into. The benzene sulfonate group can participate in various organic reactions, providing additional functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but contains a methacrylate group instead of a benzene sulfonate group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a trimethoxysilyl propyl chain.
Uniqueness
Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate is unique due to its combination of a reactive benzene sulfonate group and a trimethoxysilyl propyl chain. This dual functionality allows it to participate in both organic and inorganic reactions, making it highly versatile for various applications.
Propriétés
Numéro CAS |
397330-76-6 |
|---|---|
Formule moléculaire |
C13H22O6SSi |
Poids moléculaire |
334.46 g/mol |
Nom IUPAC |
methyl 4-(3-trimethoxysilylpropyl)benzenesulfonate |
InChI |
InChI=1S/C13H22O6SSi/c1-16-20(14,15)13-9-7-12(8-10-13)6-5-11-21(17-2,18-3)19-4/h7-10H,5-6,11H2,1-4H3 |
Clé InChI |
DTQUBVNSMALNCB-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCC1=CC=C(C=C1)S(=O)(=O)OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



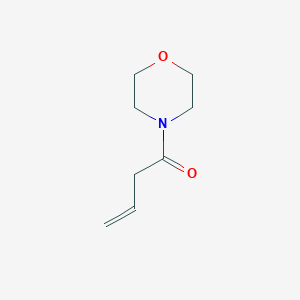
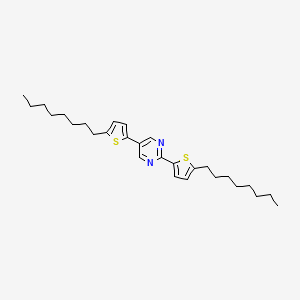


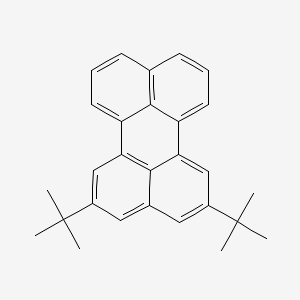
![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
![2-[(2R)-hexan-2-yl]isoindole-1,3-dione](/img/structure/B14252261.png)
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
